molecular formula C24H35NNa2O8S B13434377 disodium;2-[[(4R)-4-[(3S,7S,8S,10R,13R,14R)-7-hydroxy-3-sulfonatooxy-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetate

disodium;2-[[(4R)-4-[(3S,7S,8S,10R,13R,14R)-7-hydroxy-3-sulfonatooxy-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetate

Cat. No.: B13434377
M. Wt: 543.6 g/mol
InChI Key: QDNKEAZCAFJSGD-OKXVCWHSSA-L
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Description

Disodium;2-[[(4R)-4-[(3S,7S,8S,10R,13R,14R)-7-hydroxy-3-sulfonatooxy-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetate is a complex organic compound It is characterized by its intricate structure, which includes multiple chiral centers and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of disodium;2-[[(4R)-4-[(3S,7S,8S,10R,13R,14R)-7-hydroxy-3-sulfonatooxy-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetate involves multiple steps. The process typically starts with the preparation of the core cyclopenta[a]phenanthrene structure, followed by the introduction of the hydroxy and sulfonatooxy groups. The final steps involve the formation of the disodium salt and the attachment of the pentanoyl and aminoacetate groups. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry is achieved.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow processes. These methods enhance the efficiency and yield of the compound while maintaining the necessary purity and quality standards.

Chemical Reactions Analysis

Types of Reactions: Disodium;2-[[(4R)-4-[(3S,7S,8S,10R,13R,14R)-7-hydroxy-3-sulfonatooxy-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups such as hydroxy, sulfonatooxy, and amino groups.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions, including specific temperatures, solvents, and pH levels, to achieve the desired products.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfonic acid derivatives, while reduction reactions could produce alcohols or amines.

Scientific Research Applications

Disodium;2-[[(4R)-4-[(3S,7S,8S,10R,13R,14R)-7-hydroxy-3-sulfonatooxy-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetate has a wide range of scientific research applications. In chemistry, it is used as a reagent in various organic synthesis reactions. In biology, it serves as a probe to study cellular processes and molecular interactions. In medicine, it is investigated for its potential therapeutic effects, particularly in the treatment of certain diseases. In industry, it is utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of disodium;2-[[(4R)-4-[(3S,7S,8S,10R,13R,14R)-7-hydroxy-3-sulfonatooxy-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetate involves its interaction with specific molecular targets and pathways. The compound binds to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Disodium;2-[[(4R)-4-[(3S,7S,8S,10R,13R,14R)-7-hydroxy-3-sulfonatooxy-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetate can be compared with other similar compounds, such as those with similar cyclopenta[a]phenanthrene structures or functional groups. These comparisons highlight the unique properties and potential advantages of this compound, such as its specific binding affinity, stability, and reactivity.

List of Similar Compounds:
  • This compound analogs
  • Compounds with similar cyclopenta[a]phenanthrene structures
  • Compounds with similar functional groups (hydroxy, sulfonatooxy, amino)

Properties

Molecular Formula

C24H35NNa2O8S

Molecular Weight

543.6 g/mol

IUPAC Name

disodium;2-[[(4R)-4-[(3S,7S,8S,10R,13R,14R)-7-hydroxy-3-sulfonatooxy-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetate

InChI

InChI=1S/C24H37NO8S.2Na/c1-13(2-9-22(27)25-12-23(28)29)16-5-7-20-18(16)6-8-19-17-4-3-15(33-34(30,31)32)10-14(17)11-21(26)24(19)20;;/h11,13,15-21,24,26H,2-10,12H2,1H3,(H,25,27)(H,28,29)(H,30,31,32);;/q;2*+1/p-2/t13-,15+,16?,17+,18-,19?,20-,21-,24-;;/m1../s1

InChI Key

QDNKEAZCAFJSGD-OKXVCWHSSA-L

Isomeric SMILES

C[C@H](CCC(=O)NCC(=O)[O-])C1CC[C@@H]2[C@@H]1CCC3[C@H]2[C@@H](C=C4[C@@H]3CC[C@@H](C4)OS(=O)(=O)[O-])O.[Na+].[Na+]

Canonical SMILES

CC(CCC(=O)NCC(=O)[O-])C1CCC2C1CCC3C2C(C=C4C3CCC(C4)OS(=O)(=O)[O-])O.[Na+].[Na+]

Origin of Product

United States

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